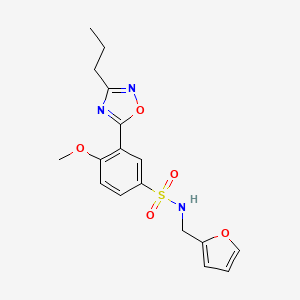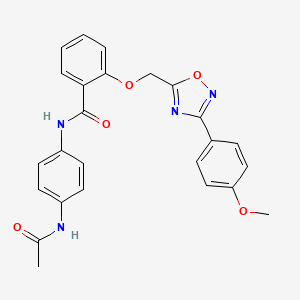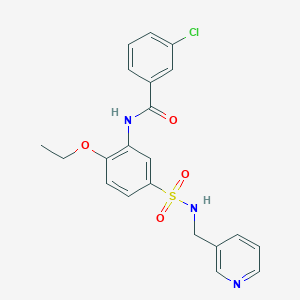
N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of various enzymes, including topoisomerase II and HDAC, which are involved in DNA replication and transcription. In addition, it has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that induce apoptosis. In addition, it has also been found to inhibit the activity of various enzymes involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has various advantages and limitations for lab experiments. One of the main advantages is its potent anti-cancer properties, which make it a promising candidate for cancer research. However, one of the main limitations is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are various future directions for the research on N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide. One of the most promising directions is the development of more efficient synthesis methods that can increase the yield and purity of the compound. In addition, further studies are needed to investigate the potential applications of this compound in other fields of research, such as neurodegenerative diseases and infectious diseases. Finally, more studies are needed to investigate the potential side effects of this compound and its safety profile in vivo.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has been carried out using different methods. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with 3-amino-1,2,4-oxadiazole in the presence of a base, followed by the reaction of the resulting intermediate with tert-butylamine and benzoyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. In addition, it has also been found to have anti-inflammatory and anti-oxidant properties.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-19(2,3)22-17(24)12-8-4-5-9-13(12)18-21-16(23-25-18)14-10-6-7-11-15(14)20/h4-11H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOMAFKIHLYLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)



![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)



